- Aerobic Visible-Light-Driven Borylation of Heteroarenes in a Gel Nanoreactor, Organic Letters, 2021, 23(6), 2320-2325

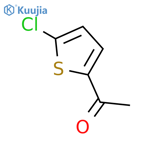

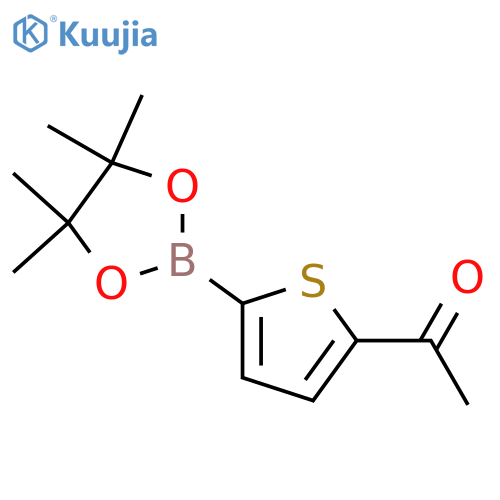

Cas no 942070-32-8 (1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone)

942070-32-8 structure

Nome del prodotto:1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone

Numero CAS:942070-32-8

MF:C12H17BO3S

MW:252.137582540512

MDL:MFCD08063138

CID:839633

PubChem ID:53398602

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone

- 5-Acetylthiophene-2-boronic acid pinacol ester

- 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone

- 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]ethanone (ACI)

- 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one

- 2-(5-Acetylthien-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- EN300-6729138

- 1-[5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-2-THIENYL]ETHANONE

- SCHEMBL12785064

- AKOS015950059

- CS-0189952

- 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one

- DTXSID10694515

- MB05325

- D71557

- MFCD08063138

- PS-12993

- 942070-32-8

-

- MDL: MFCD08063138

- Inchi: 1S/C12H17BO3S/c1-8(14)9-6-7-10(17-9)13-15-11(2,3)12(4,5)16-13/h6-7H,1-5H3

- Chiave InChI: NQCVKFAFBSIAPA-UHFFFAOYSA-N

- Sorrisi: O=C(C)C1=CC=C(B2OC(C)(C)C(C)(C)O2)S1

Proprietà calcolate

- Massa esatta: 252.099

- Massa monoisotopica: 252.099

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 17

- Conta legami ruotabili: 2

- Complessità: 314

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 63.8A^2

Proprietà sperimentali

- Densità: 1.12±0.1 g/cm3 (20 ºC 760 Torr),

- Punto di fusione: 64-66 ºC

- PSA: 63.77000

- LogP: 2.24990

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| abcr | AB389978-5 g |

5-Acetylthiophene-2-boronic acid pinacol ester |

942070-32-8 | 5g |

€326.70 | 2023-04-25 | ||

| Enamine | EN300-6729138-2.5g |

1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one |

942070-32-8 | 95.0% | 2.5g |

$838.0 | 2025-03-13 | |

| Enamine | EN300-6729138-0.25g |

1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one |

942070-32-8 | 95.0% | 0.25g |

$393.0 | 2025-03-13 | |

| Ambeed | A106507-100mg |

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone |

942070-32-8 | 98+% | 100mg |

$8.0 | 2025-02-21 | |

| Ambeed | A106507-5g |

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone |

942070-32-8 | 98+% | 5g |

$130.0 | 2025-02-21 | |

| TRC | T302848-500mg |

1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone |

942070-32-8 | 500mg |

$ 115.00 | 2022-06-02 | ||

| Enamine | EN300-6729138-10.0g |

1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one |

942070-32-8 | 95.0% | 10.0g |

$1839.0 | 2025-03-13 | |

| Enamine | EN300-6729138-1.0g |

1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one |

942070-32-8 | 95.0% | 1.0g |

$428.0 | 2025-03-13 | |

| Chemenu | CM219243-25g |

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone |

942070-32-8 | 95 % | 25g |

$831 | 2021-08-04 | |

| Enamine | EN300-6729138-0.1g |

1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one |

942070-32-8 | 95.0% | 0.1g |

$376.0 | 2025-03-13 |

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Diisopropylethylamine , Oxygen , 1,1-Dimethylethyl N-[(1S)-4-(octadecylamino)-1-[(octadecylamino)carbonyl]-4-oxob… Solvents: Acetonitrile , Water ; 1.5 min, rt → 150 °C; 150 °C → rt; 2 h, 23 °C

1.2 Reagents: Sodium chloride Solvents: Water

1.2 Reagents: Sodium chloride Solvents: Water

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Toluene ; rt → 120 °C; 4 h, 120 °C

Riferimento

- Imide sulfonate photoacid generator with high yield of acid, composition and application thereof, China, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide , 1,4-Dioxane ; 1 h, 90 °C

Riferimento

- Preparation of pyrimidine compounds as tuberculosis inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ; 1 min, rt

1.2 30 min, rt

1.2 30 min, rt

Riferimento

- Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization, Tetrahedron, 2008, 64(26), 6103-6114

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 2 h, rt → 90 °C

Riferimento

- 3-(3H-Imidazo[4,5-c]pyridin-2-yl)-1H-pyrazolo[4,3-b]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 5-Methyl-2-(3-thienyl)pyridine Solvents: Tetrahydrofuran ; 2 min, rt

1.2 12 h, 80 °C

1.2 12 h, 80 °C

Riferimento

- Remarkably Efficient Iridium Catalysts for Directed C(sp2)-H and C(sp3)-H Borylation of Diverse Classes of Substrates, Journal of the American Chemical Society, 2021, 143(13), 5022-5037

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: Isopropanol , Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Heptane ; 1 h, 75 °C

1.2 18 h

1.2 18 h

Riferimento

- Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C-H Borylation of Aromatics and Heteroaromatics, Organic Letters, 2021, 23(5), 1561-1565

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Dodecanenitrile , Diisopropylethylamine Solvents: Acetonitrile , Water ; 30 min, 1 atm, 23 °C

Riferimento

- Rapid Access to Borylated Thiophenes Enabled by Visible Light, Organic Letters, 2020, 22(8), 3273-3278

Synthetic Routes 9

Condizioni di reazione

1.1 Solvents: Tetrahydrofuran ; < 1 atm, 40 °C

Riferimento

- Stereocomplementary asymmetric bioreduction of boron-containing ketones mediated by alcohol dehydrogenases, Tetrahedron: Asymmetry, 2011, 22(18-19), 1772-1777

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Raw materials

- 2-Acetyl-5-chlorothiophene

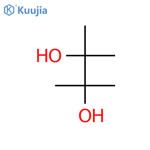

- 2,3-Dimethylbutane-2,3-diol

- 2-Acetylthiophene

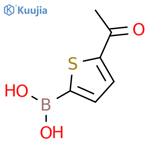

- (5-acetylthiophen-2-yl)boronic acid

- Bis(pinacolato)diborane

- Ethanone,1-(5-amino-2-thienyl)-

- Pinacolborane

- 1-(5-bromothiophen-2-yl)ethan-1-one

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Preparation Products

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Letteratura correlata

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

942070-32-8 (1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone) Prodotti correlati

- 2279124-49-9([(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride)

- 2137991-78-5(2-Methyl-1-(2-methylpiperidin-4-yl)piperazine)

- 1391444-33-9(METHYL (3R)-3-AMINO-3-(2-METHYLPHENYL)PROPANOATE HYDROCHLORIDE)

- 2199585-60-7(N-(2-{[1-(2,4-difluorophenyl)pyrrolidin-3-yl]carbamoyl}ethyl)prop-2-enamide)

- 37052-78-1(5-Methoxy-2-benzimidazolethiol)

- 188751-52-2({4-(tert-Butoxycarbonyl)aminophenoxy}acetic Acid)

- 2248358-72-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-4-(propan-2-yl)benzoate)

- 2229637-42-5(1-2-methoxy-5-(trifluoromethyl)phenyl-2,2-dimethylcyclopropan-1-amine)

- 2227898-68-0(rac-ethyl (3R,4S)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate)

- 72210-17-4(2-(2-aminoethoxy)aniline)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:942070-32-8)1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone

Purezza:99%/99%/99%

Quantità:1.0g/5.0g/10.0g

Prezzo ($):193.0/303.0/404.0